2-Oxetanone, 3-amino-, (S)-

Overview

Description

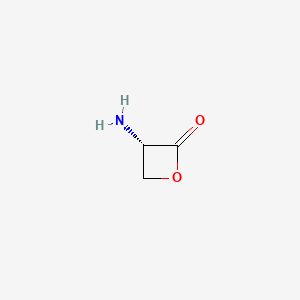

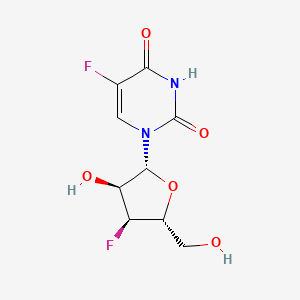

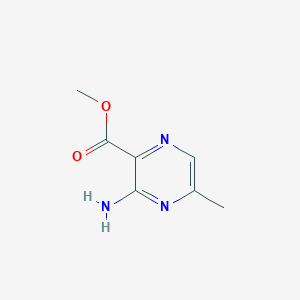

“2-Oxetanone, 3-amino-, (S)-”, also known as “(S)-3-Amino-2-oxetanone”, is a heterocyclic organic compound . Its molecular formula is C3H5NO2 and it has a molecular weight of 87.08 . It is a main product of BOC Sciences .

Synthesis Analysis

A synthetic approach involving direct conversion of carboxylic acids to 3-oxetanols using a photoredox-catalyzed decarboxylative addition to 3-oxetanone has been reported . Two versions of the transformation have been developed, in the presence or absence of CrCl3 and TMSCl cocatalysts . The reactions are effective for a variety of N-aryl α-amino acids and have excellent functional group tolerance .

Molecular Structure Analysis

The molecular structure of “(S)-3-Amino-2-oxetanone” is represented by the InChI Key: NEUYIGRTSOYBCJ-REOHCLBHSA-N . The canonical SMILES representation is C1C(C(=O)O1)N .

Chemical Reactions Analysis

The Cr-mediated reaction proceeds predominantly via in situ formation of an alkyl-Cr intermediate while the Cr-free reaction proceeds largely via radical addition to a Brønsted acid-activated ketone . Chain propagation processes provide quantum yields of 5 and 10, respectively .

Scientific Research Applications

Synthesis of Novel Compounds

2-Oxetanone, 3-amino-, (S)-, as a β-amino acid derivative, is instrumental in the synthesis of novel compounds. For instance, McQueen and Griggs (2021) demonstrated that tertiary-alkyl substituted δ-amino-β-ketoesters, derived from β-amino acids like 2-oxetanone, facilitate the synthesis of unique 2-spiropiperidines. These compounds offer access to diverse structural and regio-isomers, expanding the exploration of three-dimensional chemical space (McQueen & Griggs, 2021).

Generation of Spiro and Fused Heterocycles

Brady and Carreira (2015) explored the addition reactions of N,O-Acetals derived from 3-oxetanone with various trifluoroborates. This process led to the creation of spiro and fused heterocycles, highlighting the potential of 3-oxetanone in generating structurally diverse molecules (Brady & Carreira, 2015).

Inhibition of Carboxypeptidase A

In the field of enzyme inhibition, Lee and Kim (2001) designed and synthesized derivatives of 2-oxetanone as inhibitors for carboxypeptidase A, a zinc protease. Their study showed that these derivatives exhibit varying inhibition modes, dependent on their stereochemistry, providing insights into enzyme-inhibitor interactions and potential therapeutic applications (Lee & Kim, 2001).

Development of Amino Sugars and Mimetics

Pfrengle and Reissig (2010) utilized 1,2-oxazines, derived from 3-oxetanone, in the synthesis of amino sugars and carbohydrate mimetics. These compounds hold promise as anti-inflammatory agents, demonstrating the versatility of 2-oxetanone derivatives in medicinal chemistry (Pfrengle & Reissig, 2010).

Synthesis of Chiral Amino Acids

The synthesis of chiral amino acids also leverages 2-oxetanone derivatives. Tennyson et al. (2002) showcased the use of 4-trichloromethyl-2-oxetanone in producing various γ-substituted α-amino acid precursors, illustrating the compound's utility in synthesizing biologically significant amino acids (Tennyson et al., 2002).

Future Directions

Oxetanes are high-energy oxygen-containing non-aromatic heterocycles that are of great interest as new potential pharmacophores with a significant spectrum of biological activities . The direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis presents a promising future direction .

properties

IUPAC Name |

(3S)-3-aminooxetan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2/c4-2-1-6-3(2)5/h2H,1,4H2/t2-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUYIGRTSOYBCJ-REOHCLBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)O1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(=O)O1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-3-aminooxetan-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one](/img/structure/B3213807.png)

![Benzenesulfonamide, N-[(1S,2S)-2-cyanocyclohexyl]-4-methyl-](/img/structure/B3213810.png)

![4-[1-(1H-imidazol-1-yl)ethyl]-Benzonitrile](/img/structure/B3213818.png)

![L-Lysine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-(1-oxododecyl)-](/img/structure/B3213833.png)